Cas no 82358-07-4 (2-Hydroxythiazole)
2-Hydroxythiazole Chemical and Physical Properties
Names and Identifiers
-
- 2-Hydroxythiazole
- 2-Thiazole
- 2-Thiazolol
- 3H-1,3-thiazol-2-one
- 1,3-thiazol-2-ol
- 2(3H)-Thiazolone
- 2,3-dihydro-1,3-thiazol-2-one
- 4-thiazolinone
- Thiazol-2-ol
- Q63392576
- 2-(3H)-triazolone
- GS-3983
- CS-W019762
- MFCD02094166
- 4-Thiazoline-2-one
- AKOS008110156
- SCHEMBL55245
- 2-thiazolone
- AB10887
- SCHEMBL6122911
- hydroxythiazole
- BP-10800
- DB-075834
- 82358-07-4
- G29097
- 6039-97-0
- 2-Hydroxythiazole, AldrichCPR
- AKOS015920160
- EN300-49410
- SY108769
- Z445210514
- J-509694
- DTXSID50459322
- Thiazol-2(3H)-one
-
- MDL: MFCD02094166
- Inchi: 1S/C3H3NOS/c5-3-4-1-2-6-3/h1-2H,(H,4,5)
- InChI Key: CZWWCTHQXBMHDA-UHFFFAOYSA-N
- SMILES: OC1SC=CN=1
Computed Properties
- Exact Mass: 100.99400
- Monoisotopic Mass: 100.99353489g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 99
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 54.4Ų
Experimental Properties
- Color/Form: No data avaiable
- Density: No data available
- Melting Point: No data available
- Boiling Point: No data available
- Flash Point: No data available
- PSA: 61.36000
- LogP: 0.84870
- Vapor Pressure: No data available
2-Hydroxythiazole Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Hydroxythiazole Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-Hydroxythiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H845404-250mg |
2-Hydroxythiazole |
82358-07-4 | 97% | 250mg |
122.40 | 2021-05-17 | |
| Chemenu | CM189404-1g |
2-Hydroxythiazole |
82358-07-4 | 97% | 1g |
$144 | 2021-08-05 | |
| Chemenu | CM189404-5g |
2-Hydroxythiazole |
82358-07-4 | 97% | 5g |
$352 | 2021-08-05 | |
| Chemenu | CM189404-10g |
2-Hydroxythiazole |
82358-07-4 | 97% | 10g |
$572 | 2021-08-05 | |
| Chemenu | CM189404-25g |
2-Hydroxythiazole |
82358-07-4 | 97% | 25g |
$884 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 076426-250mg |
2-Hydroxythiazole |
82358-07-4 | 95+% | 250mg |
4518CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 076426-1g |
2-Hydroxythiazole |
82358-07-4 | 95+% | 1g |
9736CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 076426-5g |
2-Hydroxythiazole |
82358-07-4 | 95+% | 5g |
26123CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HC735-5g |
2-Hydroxythiazole |
82358-07-4 | 97% | 5g |
2424.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HC735-1g |
2-Hydroxythiazole |
82358-07-4 | 97% | 1g |
540.0CNY | 2021-07-10 |
2-Hydroxythiazole Suppliers
2-Hydroxythiazole Related Literature
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 2-Hydroxythiazole
Introduction to 2-Hydroxythiazole (CAS No. 82358-07-4)
2-Hydroxythiazole, identified by the Chemical Abstracts Service Number (CAS No.) 82358-07-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiazole family, a class of molecules characterized by a sulfur-containing five-membered ring fused to a benzene-like structure. The presence of a hydroxyl group at the 2-position of the thiazole ring introduces unique reactivity and functionalization possibilities, making it a valuable scaffold for drug discovery and material science applications.
The structural framework of 2-hydroxythiazole (CAS No. 82358-07-4) consists of a sulfur atom and a nitrogen atom in the five-membered ring, with the hydroxyl group (-OH) attached to one of the carbon atoms. This configuration imparts both polar and aromatic properties to the molecule, enabling interactions with biological targets such as enzymes and receptors. The compound’s solubility in polar solvents and its stability under various conditions further enhance its utility in synthetic and medicinal chemistry.
In recent years, 2-hydroxythiazole (CAS No. 82358-07-4) has been extensively studied for its potential pharmacological activities. Researchers have explored its derivatives as intermediates in the synthesis of antimicrobial, anti-inflammatory, and anticancer agents. The hydroxyl group provides a site for further functionalization, allowing chemists to modify the molecule’s properties and target specific biological pathways. For instance, derivatives of 2-hydroxythiazole have been investigated for their ability to inhibit protease enzymes involved in viral replication, showcasing their therapeutic promise.
One of the most compelling aspects of 2-hydroxythiazole (CAS No. 82358-07-4) is its role as a building block in natural product-inspired drug design. The thiazole core is ubiquitous in bioactive molecules isolated from microorganisms and plants, suggesting that it plays a crucial role in mediating biological interactions. By synthesizing analogs of this scaffold, researchers aim to uncover novel pharmacophores with improved efficacy and reduced side effects. Recent computational studies have predicted that certain derivatives of 2-hydroxythiazole exhibit high binding affinity for bacterial enzymes, highlighting their potential as antibiotics against resistant strains.
The synthesis of 2-hydroxythiazole (CAS No. 82358-07-4) typically involves multi-step organic reactions starting from commercially available precursors such as thioamides or thioureas. The hydroxyl group is often introduced via oxidation or hydrolysis reactions, with careful control over reaction conditions to avoid over-modification or degradation of the thiazole core. Advances in catalytic methods have enabled more efficient and sustainable routes to this compound, reducing waste and energy consumption while maintaining high yields.
From an industrial perspective, 2-hydroxythiazole (CAS No. 82358-07-4) represents an important intermediate in the production of specialty chemicals and fine pharmaceuticals. Its versatility allows for the generation of libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying new drug candidates. Pharmaceutical companies have leveraged this scaffold to develop lead compounds that are currently undergoing preclinical evaluation for various therapeutic indications.
The chemical reactivity of 2-hydroxythiazole (CAS No. 82358-07-4) also makes it an attractive candidate for material science applications beyond medicine. For example, its ability to form coordination complexes with metal ions has been exploited in designing luminescent materials or catalysts with tailored properties. These applications are particularly relevant in fields such as nanotechnology and green chemistry, where sustainable and efficient materials are highly sought after.
In conclusion, 2-hydroxythiazole (CAS No. 82358-07-4) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features enable diverse biological activities, making it a cornerstone in medicinal chemistry research. As synthetic methodologies continue to evolve, the accessibility and utility of this scaffold will likely expand further, driving innovation in drug development and material science alike.
82358-07-4 (2-Hydroxythiazole) Related Products
- 14542-13-3(2-Methoxythiazole)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)